1,1'-(6-Chloropyrimidine-2,4-diyl)diazepane
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Overview
Description
1,1’-(6-Chloropyrimidine-2,4-diyl)diazepane is a heterocyclic compound that features a diazepane ring fused with a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-Chloropyrimidine-2,4-diyl)diazepane typically involves the reaction of 6-chloropyrimidine with diazepane under controlled conditions. One common method involves the nucleophilic substitution reaction where the diazepane ring is introduced to the chloropyrimidine core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1,1’-(6-Chloropyrimidine-2,4-diyl)diazepane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Potassium carbonate in DMF.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
1,1’-(6-Chloropyrimidine-2,4-diyl)diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,1’-(6-Chloropyrimidine-2,4-diyl)diazepane involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrimidine-2,4-diamine: Another chloropyrimidine derivative with similar structural features.
2,4-Diamino-6-chloropyrimidine: Known for its use in the synthesis of pharmaceuticals.
6-Chloropyrimidine-2,4-diamine 3-Oxide: A related compound with different oxidation states.
Uniqueness
1,1’-(6-Chloropyrimidine-2,4-diyl)diazepane is unique due to its fused diazepane and chloropyrimidine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H25ClN4 |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-[2-(azepan-1-yl)-6-chloropyrimidin-4-yl]azepane |
InChI |
InChI=1S/C16H25ClN4/c17-14-13-15(20-9-5-1-2-6-10-20)19-16(18-14)21-11-7-3-4-8-12-21/h13H,1-12H2 |
InChI Key |
BPKIYVGDYHFEED-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=NC(=N2)N3CCCCCC3)Cl |
Origin of Product |
United States |
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